Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Overview

Description

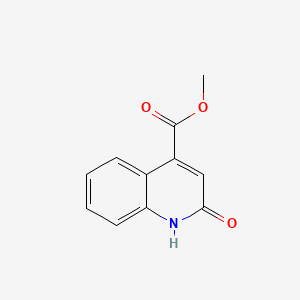

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a chemical compound belonging to the quinoline family It is characterized by a quinoline core structure with a carboxylate ester group at the fourth position and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with diethyl malonate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-1,2-dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carboxylate ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like amines or alcohols can be used in the presence of catalysts or under acidic/basic conditions.

Major Products Formed:

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: 2-Hydroxy-1,2-dihydroquinoline derivatives.

Substitution: Amides, esters, or other substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves:

- Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication, and compounds similar to methyl 2-oxo-1,2-dihydroquinoline have been characterized as potent inhibitors with IC50 values in the nanomolar range .

Anticancer Activity

Research has shown that this compound can exhibit cytotoxic effects against several cancer cell lines. For instance:

- HepG2 Liver Cancer Cells : Studies indicate that derivatives of this compound can inhibit the growth of HepG2 cells with acceptable cytotoxicity levels .

Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Cytotoxic | Inhibition of DNA gyrase |

| Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | Antimicrobial | Inhibition of DNA gyrase |

| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline | Anticancer | Apoptosis induction |

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Its derivatives are being explored for their potential as:

- Antibiotics : Targeting resistant bacterial strains.

- Anticancer Agents : Developing compounds that selectively target cancer cells while sparing normal cells.

Case Study 1: Antimicrobial Studies

A study demonstrated that derivatives of methyl 2-oxo-1,2-dihydroquinoline effectively inhibited bacterial growth in vitro, showing promise as new antimicrobial agents against resistant strains .

Case Study 2: Cytotoxicity Assessments

Research involving HepG2 cancer cells indicated that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity toward normal cells .

Case Study 3: Mechanistic Studies

Investigations revealed that these compounds could serve as dual inhibitors of DNA gyrase and topoisomerase IV, crucial targets for antibiotic development .

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. The keto group at the second position and the ester group at the fourth position play crucial roles in its reactivity. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA gyrase or topoisomerase, which are essential for bacterial DNA replication.

Comparison with Similar Compounds

4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the fourth position instead of a carboxylate ester.

Quinoline-2,4-diones: These compounds have two keto groups at the second and fourth positions.

2-Hydroxyquinoline: This compound has a hydroxyl group at the second position.

Uniqueness: Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antiviral, and antibacterial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused ring structure that contributes to its biological activity. The compound can be synthesized through various methods, including condensation reactions involving substituted quinoline derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, one study synthesized several derivatives and evaluated their effects on the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity compared to the standard drug Doxorubicin (Dox), demonstrating their potential as anticancer agents.

| Compound | IC50 (µM) | Comparison to Dox |

|---|---|---|

| Compound 7b | 5.0 | Higher activity |

| Compound 8c | 3.5 | Comparable |

| Doxorubicin | 10.0 | Standard reference |

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells, as evidenced by cell cycle analysis and morphological changes observed under microscopy.

Antiviral Activity

This compound has also shown promise as an antiviral agent. A study focused on its derivatives demonstrated potent inhibition of Hepatitis B Virus (HBV) replication in vitro. The compounds were tested at a concentration of 10 µM, resulting in over 90% inhibition of viral replication.

Key Findings:

- Molecular Docking Studies : Computational analyses suggested that these compounds bind effectively to viral proteins, disrupting their function.

- In Vitro Studies : Experimental results confirmed the antiviral activity, highlighting the potential for developing new HBV treatments.

Antibacterial Properties

In addition to its anticancer and antiviral activities, this compound exhibits antibacterial properties against various pathogens. Research indicated that derivatives of this compound possess significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Summary of Antibacterial Activity:

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized a series of derivatives and evaluated their anticancer activity against various cancer cell lines. The most active compounds were further analyzed for their mechanisms of action.

- Antiviral Efficacy : Another investigation focused on the antiviral properties against HBV, employing molecular docking techniques alongside in vitro assays to validate the findings.

- Antibacterial Screening : A comprehensive screening of synthesized derivatives against common bacterial strains provided insights into their potential as new antibacterial agents.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate?

Methodological Answer:

The compound is typically synthesized via cyclization reactions or modifications of pre-existing quinoline frameworks. For example:

- Cyclocondensation : Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate analogs (structurally similar) are synthesized using substituted anilines and β-ketoesters under acidic conditions, followed by esterification .

- Functional Group Interconversion : Methylation of hydroxyl or carboxyl groups on quinoline precursors, as seen in related derivatives (e.g., ethyl to methyl ester conversion) .

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO are often used to enhance reaction yields, with purification via recrystallization or column chromatography .

Q. Basic: What key physicochemical properties influence experimental handling and storage?

Methodological Answer:

Critical properties include:

- Thermal Stability : Melting point data (not explicitly reported but inferred from analogs) suggests storage below 25°C in inert atmospheres to prevent decomposition .

- Hygroscopicity : The compound’s low vapor pressure (0.0±1.0 mmHg at 25°C) indicates limited volatility, but moisture-sensitive functional groups (e.g., ester) necessitate desiccated storage .

- Solubility : Likely soluble in polar solvents (DMSO, methanol) based on structural analogs, requiring compatibility checks for biological assays .

Q. Advanced: How can density functional theory (DFT) elucidate electronic and structural properties?

Methodological Answer:

DFT studies enable:

- Electron Distribution Analysis : Calculation of molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites for reactivity predictions .

- Optimized Geometry : Comparison of computed bond lengths/angles with X-ray crystallographic data to validate structural models (e.g., quinoline ring planarity) .

- Reaction Mechanism Insights : Modeling enzymatic interactions, such as hydrogen bonding with quinoline-4-carboxylate 2-oxidoreductase active sites .

Q. Advanced: What enzymatic pathways involve this compound, and how can its metabolic fate be studied?

Methodological Answer:

- Enzymatic Oxidation : Quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19) catalyzes its conversion from quinoline-4-carboxylate, requiring assays with electron acceptors (e.g., NAD+) and monitoring via UV-Vis spectroscopy for reduced acceptor formation .

- Kinetic Studies : Determine and using Lineweaver-Burk plots under varying substrate concentrations .

- Inhibitor Screening : Co-incubate with potential inhibitors (e.g., structural analogs) to assess competitive/non-competitive binding .

Q. Advanced: What best practices ensure accurate X-ray crystallographic structural elucidation?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray diffraction data with SHELXT/SHELXL software for space group determination and refinement .

- Validation Metrics : Check R-factors (<5%), residual electron density, and Hirshfeld surface analysis to confirm hydrogen bonding and packing interactions .

- Disorder Modeling : Apply restraints for flexible substituents (e.g., methyl groups) to minimize overfitting .

Q. Advanced: How do substituent variations on the quinoline core modulate biological activity?

Methodological Answer:

- Positional Effects : Substituents at C5/C6 (e.g., methyl, methoxy) influence receptor binding affinity and selectivity, as seen in CB2 receptor ligand studies .

- Hydrogen Bonding : Hydroxyl groups at C2 enhance antioxidant activity via radical scavenging, validated by DPPH/ABTS assays .

- SAR Profiling : Synthesize derivatives (e.g., halogenated or alkylated analogs) and compare IC₅₀ values in target-specific assays (e.g., enzyme inhibition) .

Properties

IUPAC Name |

methyl 2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNRIXRLYHAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192636 | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84906-82-1, 39497-01-3 | |

| Record name | 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84906-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.